molecular formula C4H3ClIN3 B2659221 6-Chloro-5-iodopyrazin-2-amine CAS No. 925678-00-8

6-Chloro-5-iodopyrazin-2-amine

Cat. No.: B2659221
CAS No.: 925678-00-8
M. Wt: 255.44
InChI Key: YEBDYUMXHLRMBW-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrazin-2-amine is a chemical compound with the CAS Number: 925678-00-8 . It has a molecular weight of 255.45 and its molecular formula is C4H3ClIN3 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H, (H2,7,9) and the InChI key is YEBDYUMXHLRMBW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of this compound is not available .

Scientific Research Applications

Catalytic Aminocarbonylation

  • Application : 6-Chloro-5-iodopyrazin-2-amine is used in the palladium-catalysed aminocarbonylation of iodopyrazine, leading to the synthesis of biologically important compounds like N-substituted nicotinamides and 3-pyridyl-glyoxylamides (Takács et al., 2007).

Synthesis of Pyrazolo Pyrimidin Derivatives

  • Application : It is utilized in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showing potential moderate anticancer activity (Lu Jiu-fu et al., 2015).

Synthesis of Pyrazine Derivatives

  • Application : The compound is used in developing methods for synthesizing 6-methylpyrazine-2-yl-amines, a process involving arylation and subsequent amination (Colbon et al., 2008).

Synthesis of Energetic Derivatives

  • Application : It is involved in the synthesis of energetic compounds like 2-(5-amino-tetrazol-1-yl)-3,5-dinitro-pyridin-4-ylamine, showcasing notable thermal behaviors and detonation properties (Zhao Ku, 2015).

Synthesis of Dipeptide Mimics

  • Application : This chemical is part of the process for synthesizing structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates (Limbach et al., 2009).

Halopyridine Aminations

  • Application : this compound is used in aminations of halopyridines, leading to the formation of aminopyridines through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).

Safety and Hazards

The safety information for 6-Chloro-5-iodopyrazin-2-amine indicates that it is dangerous . The hazard statements include H301-H311-H331 , which refer to toxicity if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

6-chloro-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDYUMXHLRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-chloropyrazin-2-amine (10.0 g, 77 mmol) in DMSO (100 ml) was treated with 1-iodopyrrolidine-2,5-dione (20.84 g, 93 mmol). The reaction mixture was stirred at RT for 2 days and then added to water (800 ml). The pH was adjusted to pH 8-9 using a sat. NaHCO3 solution and the resulting suspension was filtered, washing with water (×3) and dried under vacuum to afford the titled compound as an orange solid;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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